2-Methyl-4-oxo-4H-chromene-8-carboxylic Acid
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Overview
Description
2-Methyl-4-oxo-4H-chromene-8-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves a one-pot reaction using 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method involves the Knoevenagel reaction followed by cleavage with hydroxylamine hydrochloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using Jones reagent, resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) at 0°C.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
2-Methyl-4-oxo-4H-chromene-8-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the oxidative deamination of monoamines . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
- 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid : Similar structure but with a phenyl group at the 2-position.
- 8-Methyl-4-oxo-4H-chromene-2-carboxylic acid : Similar structure but with a carboxylic acid group at the 2-position.
Uniqueness: 2-Methyl-4-oxo-4H-chromene-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C11H8O4 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-methyl-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6-5-9(12)7-3-2-4-8(11(13)14)10(7)15-6/h2-5H,1H3,(H,13,14) |
InChI Key |
SDGNQRWQQDYLDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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